2-(Cyclohexylamino)-5-nitrobenzonitrile
Description
Nucleophilic Aromatic Substitution (SNAr) Strategies in Benzonitrile (B105546) Systems
The SNAr reaction is a cornerstone in the synthesis of 2-(cyclohexylamino)-5-nitrobenzonitrile. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which activate the aromatic ring towards nucleophilic attack.
The most direct route to this compound involves the reaction of a suitable benzonitrile precursor, typically a 2-halobenzonitrile, with cyclohexylamine. The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a potent nucleophile, attacking the carbon atom bearing the leaving group on the benzonitrile ring.
A common precursor for this reaction is 2-chloro-5-nitrobenzonitrile. The reaction proceeds by the addition of cyclohexylamine to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction.
| Precursor | Nucleophile | Product |
| 2-Chloro-5-nitrobenzonitrile | Cyclohexylamine | This compound |
| 2-Fluoro-5-nitrobenzonitrile | Cyclohexylamine | This compound |
Table 1: Amination Reactions for the Synthesis of this compound
The regioselectivity of nucleophilic aromatic substitution in nitro-substituted benzonitriles is dictated by the position of the electron-withdrawing nitro groups. In dinitrobenzonitrile systems, the incoming nucleophile will preferentially attack the position that allows for the greatest stabilization of the negative charge in the Meisenheimer intermediate.
For instance, in a molecule like 2,4-dinitrobenzonitrile, a nucleophile such as cyclohexylamine would preferentially attack the C2 position over the C4 position. This is because the negative charge in the resulting Meisenheimer complex can be delocalized onto both nitro groups when the attack occurs at the C2 position, providing greater stabilization. In contrast, attack at the C4 position only allows for delocalization onto the adjacent nitro group. This principle of regioselectivity is crucial for the controlled synthesis of specific isomers.
Multistep Synthetic Routes Utilizing this compound Precursors
While direct SNAr is a primary method, multistep sequences can also be employed, often to introduce additional functionality or to build more complex molecular architectures.
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules from simpler starting materials in a single pot. While specific examples directly involving this compound are not extensively reported, the analogous compound 2-amino-5-nitrobenzonitrile (B98050) serves as a valuable precursor in such processes. For instance, the amino group of 2-amino-5-nitrobenzonitrile can participate in tandem reactions to construct heterocyclic rings fused to the benzonitrile core. These reactions often involve an initial intermolecular reaction followed by an intramolecular cyclization.
This compound itself can serve as a strategic intermediate for further chemical transformations. The nitro group can be reduced to an amino group, which can then be diazotized and converted to a variety of other functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations open up a wide range of possibilities for creating a library of derivatives with diverse functionalities. A key strategic intermediate is 2-amino-5-nitrobenzonitrile, which is a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules.
| Intermediate | Potential Derivatization |
| 2-(Cyclohexylamino)-5-aminobenzonitrile | Diazotization followed by substitution (Sandmeyer reaction), acylation, alkylation |
| 2-(Cyclohexylamino)-5-nitrobenzoic acid | Esterification, amidation |
| [2-(Cyclohexylamino)-5-nitrophenyl]methanamine | N-alkylation, N-acylation |
Table 2: Potential Derivatizations of this compound Intermediates
Process Optimization and Scalability in Synthetic Chemistry
The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, key factors for optimization include:
Solvent Selection: Identifying a solvent that provides good solubility for the reactants, facilitates the reaction, and is easily removed and recycled.
Base Selection: Choosing a base that is effective in neutralizing the acid byproduct without causing unwanted side reactions.
Temperature Control: Determining the optimal temperature to achieve a reasonable reaction rate while minimizing the formation of impurities.
Reactant Stoichiometry: Fine-tuning the ratio of reactants to maximize the yield of the desired product and minimize waste.
Work-up and Purification: Developing an efficient and scalable method for isolating and purifying the final product.
By systematically addressing these factors, the synthesis of this compound can be made more amenable to large-scale production.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexylamino)-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-9-10-8-12(16(17)18)6-7-13(10)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQOJQWARANKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclohexylamino 5 Nitrobenzonitrile and Analogous Structures
Process Optimization and Scalability in Synthetic Chemistry
Influence of Solvent Systems and Reaction Conditions on Product Yields
The yield of benzonitrile (B105546) derivatives is highly sensitive to the chosen solvent system and reaction parameters such as temperature, reaction time, and the nature of reagents. For instance, the synthesis of the closely related precursor, 2-amino-5-nitrobenzonitrile (B98050), from 5-nitroanthranilic acid amide demonstrates the critical role of the dehydrating agent and solvent.
In a patented method, phosphorus oxychloride and phosphorus pentoxide have been effectively used as dehydrating agents. google.com The choice of solvent and temperature is crucial for achieving high yields. google.com For example, using chlorobenzene as a solvent with phosphorus oxychloride at 80-90°C resulted in an 80% yield. google.com By adding sodium carbonate and conducting the reaction at a slightly lower temperature range of 70-85°C, the yield could be improved to 88%. google.com The use of N-methylpyrrolidone as a solvent with phosphorus pentoxide at 80°C for 2 hours led to an even higher yield of 91%. google.com Generally, the reaction proceeds at temperatures between 20°C and 120°C, with a range of 70°C to 100°C often providing the best results. google.com
The following interactive table summarizes the effect of different reaction conditions on the synthesis of 2-amino-5-nitrobenzonitrile from 5-nitroanthranilic acid amide. google.com
| Dehydrating Agent | Solvent | Additive | Temperature (°C) | Yield (%) |
| Phosphorus Oxychloride | Chlorobenzene | None | 80-90 | 80 |
| Phosphorus Oxychloride | N/A | Sodium Carbonate | 70-85 | 88 |
| Phosphorus Pentoxide | N-Methylpyrrolidone | None | 80 | 91 |
| Phosphorus Oxychloride | N/A | Ammonium Carbonate | 85-90 | N/A |
Similarly, in the green synthesis of the parent benzonitrile from benzaldehyde, reaction conditions are paramount. Optimal yields of 100% have been achieved at 120°C within 2 hours when using a specific molar ratio of reactants and a paraxylene/ionic liquid solvent system. researchgate.netrsc.orgsemanticscholar.org
Catalytic Approaches in Amination and Related Transformations
Catalysis plays a pivotal role in the synthesis of benzonitriles and their derivatives, offering pathways with higher efficiency, selectivity, and sustainability. For the amination step, which is key to introducing the cyclohexylamino group, and for other related transformations, various catalytic systems have been developed.
Palladium(0)-catalyzed cyanation represents an efficient method for synthesizing the 2-aminobenzonitrile scaffold from precursors like o-bromoaniline, achieving yields as high as 99%. researchgate.net In the broader context of benzonitrile synthesis, transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) fabricated in zeolite pores have shown high activity and selectivity for the industrial ammoxidation of alkylbenzenes. medcraveonline.com This method effectively suppresses combustion side reactions, even at higher reactant concentrations. medcraveonline.com
Cobalt-based catalysts have also been employed for the tandem transformation of 2-aminobenzonitriles into more complex heterocyclic structures like quinazolinones, demonstrating the versatility of these building blocks in organic synthesis. acs.org Furthermore, organocatalysis has emerged as a powerful tool. For example, the enantioselective Strecker reaction, which produces chiral α-aminonitriles, can be catalyzed by pseudo-enantiomeric squaramide catalysts, relying on hydrogen bonding interactions to control stereochemistry. mdpi.com The development of visible-light photoredox catalysis has also enabled the generation of free radicals under mild conditions, opening new avenues for C-H functionalization and the synthesis of complex molecules from benzonitrile precursors. researchgate.net
Application of Green Chemistry Principles in Benzonitrile Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for benzonitriles, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Atom Economy and Waste Reduction Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgwordpress.comwikipedia.org The goal is to design synthetic methods that maximize the integration of all materials used in the process into the final product, thus preventing waste at the molecular level. acs.orgwordpress.com A reaction with 100% atom economy incorporates all reactant atoms into the desired product, with no byproducts. rsc.org
Calculating Atom Economy: Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org
Poor atom economy is common in syntheses that use stoichiometric reagents which are not incorporated into the final product, leading to significant waste. wikipedia.orgrsc.org For example, the traditional industrial synthesis of many fine chemicals and pharmaceuticals often generates substantial byproducts. wikipedia.org
In the context of benzonitrile synthesis, traditional methods can have low atom economy. However, modern catalytic approaches significantly improve this metric. The direct ammoxidation of toluene to produce benzonitrile, for instance, is a more atom-economical industrial process. medcraveonline.com Greener routes, such as the one-pot synthesis of benzonitrile from benzaldehyde, can also exhibit high atom economy by reducing the number of steps and the waste generated from isolating intermediates. researchgate.netsemanticscholar.org
| Reaction Type | Intrinsic Atom Economy | Environmental Friendliness |
| Rearrangements | 100% | High |
| Additions | 100% | High |
| Substitutions | <100% | Medium |
| Eliminations | <100% | Low |
Development of Environmentally Benign Synthetic Protocols
Significant research has been directed towards creating environmentally friendly synthetic protocols for benzonitriles that align with green chemistry principles. These protocols focus on using safer solvents, recyclable catalysts, and renewable resources.
One innovative approach involves the use of ionic liquids as recyclable reaction media. researchgate.netrsc.orgsemanticscholar.org For the synthesis of benzonitrile from benzaldehyde, a specific ionic liquid, [HSO3-b-Py]·HSO4, serves multiple roles as a co-solvent, catalyst, and phase separator. researchgate.netrsc.org This eliminates the need for metal salt catalysts and simplifies the product separation process. researchgate.netrsc.orgsemanticscholar.org The ionic liquid can be easily recovered and reused, making the process more sustainable. researchgate.netrsc.orgsemanticscholar.org
Another green strategy is the use of water extracts from agro-waste as the reaction medium. The hydrolysis of nitriles to amides has been successfully achieved using a water extract of pomelo peel ash (WEPPA). mdpi.com This method avoids the use of external transition metals, bases, or organic solvents and the WEPPA can be reused multiple times. mdpi.com
Furthermore, the development of protocols that utilize visible light as a renewable energy source for photoredox catalysis represents a significant advancement. researchgate.net These methods allow for chemical transformations under mild, inexpensive, and environmentally friendly conditions. researchgate.net The shift from stoichiometric reagents to catalytic systems, especially those that are recyclable and operate under mild conditions, is a key trend in the development of benign synthetic pathways for benzonitriles and their derivatives. rsc.org
Chemical Reactivity and Derivatization Pathways of 2 Cyclohexylamino 5 Nitrobenzonitrile
Reduction of the Nitro Moiety
The selective reduction of the aromatic nitro group to a primary amine is a crucial transformation, converting the strongly electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. This significantly alters the molecule's chemical properties and opens up new avenues for derivatization, particularly in the synthesis of heterocyclic systems. The presence of the nitrile group, which is also susceptible to reduction, necessitates the use of chemoselective methods.
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. For substrates containing functionalities sensitive to reduction, such as nitriles, the choice of catalyst and reaction conditions is critical to ensure selectivity. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can also reduce the nitrile group. Therefore, for the selective reduction of the nitro group in nitrobenzonitriles, platinum-based catalysts are often preferred.
Specifically, hydrogenation using a low-percentage (e.g., 1%) platinum on carbon catalyst under a hydrogen atmosphere can achieve the desired transformation, leaving the nitrile group intact. Raney Nickel is another catalyst that can be used for this purpose, often employed when trying to avoid the dehalogenation of aryl halides, though it can also be aggressive towards other functional groups if conditions are not carefully controlled.
Table 1: Representative Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds
| Catalyst | Hydrogen Source | Typical Conditions | Selectivity Notes |
| 1% Platinum on Carbon (Pt/C) | Hydrogen Gas (H₂) | Low H₂ pressure, various solvents (e.g., ethanol) | High selectivity for nitro group reduction over nitrile. |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ambient temperature and pressure | Less selective; can lead to reduction of the nitrile group. |
| Raney Nickel | Hydrogen Gas (H₂) | Varies; often used for substrates with halogen substituents | Effective for nitro reduction, but selectivity can be an issue. |
Several chemical reducing agents can selectively reduce aromatic nitro groups without affecting a nitrile functionality. These methods are valuable alternatives to catalytic hydrogenation, particularly when specific functional group tolerance is required.
One of the most effective reagents for this purpose is tin(II) chloride dihydrate (SnCl₂·2H₂O). researchgate.netdrugfuture.comtandfonline.com This reagent readily reduces aromatic nitro compounds in solvents like ethanol or ethyl acetate, leaving other reducible groups such as nitriles, esters, and halogens unaffected. researchgate.netdrugfuture.com The reaction typically involves heating the substrate with an excess of SnCl₂·2H₂O.
Another common method involves the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl). A process using zinc dust in hydrochloric acid has been specifically applied to the reduction of 2-nitrobenzonitrile, achieving high yields of 2-aminobenzonitrile. researchgate.net This approach is robust and often used in industrial-scale synthesis.
Table 2: Common Reagents for Selective Chemical Reduction of Nitroarenes
| Reagent | Solvent | Typical Conditions | Key Advantages |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate | Heating (e.g., 70°C) | Excellent chemoselectivity for the nitro group. researchgate.netdrugfuture.comtandfonline.com |
| Zinc Dust (Zn) / Hydrochloric Acid (HCl) | Aqueous HCl | Controlled temperature (e.g., 20-30°C) | High yield, cost-effective. researchgate.net |
| Iron (Fe) / Hydrochloric Acid (HCl) | Aqueous HCl | Heating | Widely used, economical. |
| Sodium Dithionite (Na₂S₂O₄) | Water-Ethanol mixture | Room temperature to reflux | Powerful reducing agent for nitro groups. tandfonline.com |
Transformations of the Cyano and Cyclohexylamino Functionalities
The cyano and cyclohexylamino groups offer further opportunities for derivatization, allowing for the synthesis of a diverse range of compounds.
The cyano (nitrile) group is a versatile functional group that can be converted into amides, carboxylic acids, or amines. Hydrolysis is the most common transformation, which can be performed under either acidic or basic conditions.
Acidic Hydrolysis: Heating the benzonitrile (B105546) with a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), leads to the formation of a carboxylic acid. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. organic-chemistry.orgnih.goviitg.ac.inlookchem.comchem-station.com The rate of this reaction is influenced by the concentration of the acid and the nature of the substituents on the aromatic ring. organic-chemistry.orgnih.goviitg.ac.in Electron-withdrawing groups, like the nitro group present in the parent compound, can enhance the rate of hydrolysis in highly concentrated acid by making the nitrile carbon more susceptible to nucleophilic attack by water. nih.goviitg.ac.in
Basic Hydrolysis: Alternatively, heating the nitrile with an aqueous base like sodium hydroxide (NaOH) yields a carboxylate salt. wikipedia.org Ammonia is typically liberated as a byproduct. To obtain the free carboxylic acid, the resulting solution must be acidified in a subsequent step. wikipedia.org Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. wikipedia.org
The secondary amine of the cyclohexylamino group is nucleophilic and can undergo various reactions, such as N-alkylation and N-acylation. These modifications can be used to introduce new substituents and alter the steric and electronic properties of the molecule.
N-Alkylation: The secondary amine can be alkylated by reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. This introduces a third substituent onto the nitrogen atom, forming a tertiary amine.
N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (like pyridine or triethylamine), converts the secondary amine into an amide. This transformation is useful for installing carbonyl-containing moieties.
Formation of Complex Molecular Architectures from Benzonitrile Scaffolds
The true synthetic utility of 2-(cyclohexylamino)-5-nitrobenzonitrile is realized when its functional groups are used in concert to construct more complex, often heterocyclic, molecular architectures. Following the reduction of the nitro group to an amine, the resulting 5-amino-2-(cyclohexylamino)benzonitrile becomes a valuable precursor for building fused-ring systems. The ortho-disposition of the amino and cyano groups is particularly suitable for cyclization reactions.
For instance, 2-aminobenzonitriles are widely used in the synthesis of quinazolines, a class of heterocycles with significant biological activity. nih.gov The reaction of a 2-aminobenzonitrile with reagents like acyl chlorides or N-benzyl cyanamides can lead to the formation of the quinazoline ring system through an initial acylation or addition followed by intramolecular cyclization. researchgate.netmdpi.com The amino group acts as a nucleophile, and the nitrile group participates in the ring-closing step. Similarly, these precursors can react with various carbon and nitrogen sources to build other heterocyclic frameworks like pyridines. baranlab.orgnih.govresearchgate.netscispace.com
Synthesis of Diamidines and Related Heterocyclic Systems
The synthesis of diamidines and related nitrogen-containing heterocyclic systems from this compound would likely involve the reaction of the nitrile group with a nitrogen-based nucleophile. A common strategy for the formation of amidine functionalities from nitriles is the Pinner reaction or related acid-catalyzed additions of amines.
One of the most important applications of 2-aminobenzonitriles is in the synthesis of quinazoline derivatives, which are a class of heterocyclic compounds with a wide range of biological activities. The reaction of a 2-aminobenzonitrile with guanidine is a well-established method for the preparation of 2,4-diaminoquinazolines. In the case of this compound, a plausible pathway would involve the initial nucleophilic attack of guanidine on the cyano carbon, followed by an intramolecular cyclization involving the secondary amino group.
Plausible Reaction Scheme for the Synthesis of a Substituted 2,4-Diaminoquinazoline:
The reaction conditions for such transformations typically involve heating the reactants in a suitable solvent, often in the presence of a base or an acid catalyst to facilitate the reaction. The presence of the cyclohexyl group on the amino nitrogen would be expected to influence the reaction rate and the properties of the resulting quinazoline derivative.
While no specific data tables for the synthesis of diamidines from this compound are available, the following table illustrates the types of products that could be expected from the reaction of various N-substituted 2-aminobenzonitriles with guanidine, based on established synthetic methodologies.
| Starting Material (N-Substituted 2-Aminobenzonitrile) | Product (Substituted 2,4-Diaminoquinazoline) |
| 2-(Methylamino)benzonitrile | 4-(Methylamino)-2-aminoquinazoline |
| 2-(Phenylamino)benzonitrile | 4-(Phenylamino)-2-aminoquinazoline |
| This compound | 4-(Cyclohexylamino)-6-nitro-2-aminoquinazoline (Predicted) |
Intramolecular Cyclization and Condensation Reactions
The structure of this compound, featuring a nucleophilic amino group and an electrophilic cyano group in an ortho position, is well-suited for intramolecular cyclization reactions to form various fused heterocyclic systems. These reactions are often promoted by thermal conditions or by the presence of acid or base catalysts.
A condensation reaction is a type of chemical reaction in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. libretexts.org Intramolecular condensation reactions of this compound could potentially lead to the formation of benzimidazole or other related heterocyclic structures, depending on the reaction conditions and the presence of other reagents.
For instance, the reaction of N-substituted 2-aminobenzonitriles with orthoformates can lead to the formation of quinazoline derivatives through a cyclization-condensation pathway. Similarly, reaction with isothiocyanates could yield thiourea derivatives that may subsequently undergo intramolecular cyclization to form quinazoline-2-thiones.
Another important class of reactions involves the palladium-catalyzed tandem addition/cyclization of 2-aminobenzonitrile derivatives. nih.gov While these reactions often involve the introduction of a new substituent at the cyano group followed by cyclization, they highlight the versatility of the 2-aminobenzonitrile scaffold in constructing complex heterocyclic molecules.
The following table summarizes potential intramolecular cyclization and condensation reactions of this compound based on the known reactivity of similar compounds.
| Reagent | Potential Heterocyclic Product | Reaction Type |
| Formic Acid / Triethyl Orthoformate | Substituted Quinazolin-4-one | Intramolecular Cyclization/Condensation |
| Isothiocyanate (e.g., Phenyl isothiocyanate) | Substituted Quinazoline-2-thione | Addition-Intramolecular Cyclization |
| Phosgene or equivalent | Substituted Quinazoline-2,4-dione | Cyclization/Condensation |
It is important to note that the specific outcomes of these reactions, including yields and the formation of potential side products, would need to be determined experimentally. The electronic and steric effects of the cyclohexyl and nitro groups would play a significant role in the course of these chemical transformations.
Advanced Spectroscopic and Computational Characterization of 2 Cyclohexylamino 5 Nitrobenzonitrile and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR and FT-Raman) offer unique insights into the molecular framework and functional groups present in 2-(Cyclohexylamino)-5-nitrobenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the cyclohexyl protons, and the amine proton. The protons on the benzene (B151609) ring are expected to appear in the aromatic region (typically δ 6.0-8.5 ppm), with their chemical shifts and splitting patterns influenced by the electron-withdrawing nitro group and the electron-donating amino group. The cyclohexyl protons would resonate in the aliphatic region (typically δ 1.0-4.0 ppm), showing complex multiplets due to spin-spin coupling. The N-H proton of the secondary amine would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule. The carbon atoms of the benzene ring would have characteristic shifts in the aromatic region (δ 100-160 ppm). The carbon attached to the nitrile group (C≡N) would appear at a lower field, while the carbons of the cyclohexyl ring would be found in the aliphatic region (δ 20-60 ppm). The presence of the nitro and amino groups would further influence the chemical shifts of the aromatic carbons.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.0 - 8.5 | 100 - 150 |
| Cyclohexyl CH, CH₂ | 1.0 - 4.0 | 20 - 60 |
| Amine NH | Variable (broad) | - |
| Nitrile C | - | ~118 |
| C-NH | - | 140 - 150 |
| C-NO₂ | - | 140 - 150 |
Mass Spectrometry (MS), Including Electrospray Ionization (ESI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govub.edu Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar and thermally labile molecules, making it ideal for analyzing compounds like this compound.
In an ESI-MS experiment, the molecule would typically be protonated to form the [M+H]⁺ ion. The high-resolution mass of this ion would allow for the confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, providing valuable structural insights. The fragmentation patterns of related aminonitrobenzonitrile compounds suggest that common fragmentation pathways would involve the loss of the nitro group (NO₂), cleavage of the cyclohexyl ring, and loss of small neutral molecules like HCN. nih.gov
Plausible ESI-MS/MS Fragmentation Pathways of Protonated this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| [M+H]⁺ | [M+H - NO₂]⁺ | 46 | Loss of the nitro group |
| [M+H]⁺ | [M+H - C₆H₁₁]⁺ | 83 | Cleavage of the cyclohexyl group |
| [M+H]⁺ | [M+H - HCN]⁺ | 27 | Loss of hydrogen cyanide from the nitrile group |
Vibrational Spectroscopy (FTIR, FT-Raman) for Mode Assignment
The FTIR and FT-Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The N-O stretching vibrations of the nitro group (NO₂) would give rise to two strong bands, an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and cyclohexyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations would be seen in the 1400-1600 cm⁻¹ region.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Nitrile (C≡N) | Stretching | 2220 - 2260 | Strong, Sharp |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | Strong |
| Amine (N-H) | Stretching | 3300 - 3500 | Medium, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |
| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Strong |
Theoretical and Computational Chemistry Investigations
Theoretical and computational chemistry methods are increasingly used to complement experimental data, providing a deeper understanding of molecular properties and behavior at the atomic level.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. elixirpublishers.commdpi.comnih.govnih.gov DFT calculations can be employed to predict the optimized molecular geometry, vibrational frequencies, and various electronic properties of this compound.
By performing geometry optimization, one can obtain the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. These calculated geometric parameters can be compared with experimental data if available. Furthermore, DFT calculations can predict the vibrational frequencies, which can be used to aid in the assignment of experimental FTIR and FT-Raman spectra. Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be calculated. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.
Calculated Molecular Properties of Substituted Benzonitriles from DFT Studies
| Property | Typical Calculated Value | Significance |
| C≡N Bond Length | ~1.15 Å | Indicates triple bond character |
| C-NO₂ Bond Length | ~1.48 Å | Reflects the connection of the nitro group |
| Aromatic C-C Bond Length | ~1.40 Å | Characteristic of the benzene ring |
| HOMO-LUMO Energy Gap | Varies with substituents | Relates to chemical reactivity and electronic transitions |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. osti.govacs.orgchemrxiv.orgacs.orgdiva-portal.org For a flexible molecule like this compound, which has a rotatable cyclohexylamino group, MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion, it is possible to identify the most stable conformations and the energy barriers between them.
Furthermore, if this compound is being investigated for its potential biological activity, MD simulations can be a powerful tool to study its interactions with a biological target, such as a protein. siftdesk.org By placing the molecule in the binding site of a protein and simulating the system's dynamics, one can observe how the ligand binds, the key interactions it forms (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the ligand-protein complex. This information is invaluable for understanding the mechanism of action and for the rational design of more potent derivatives.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Surface Mapping
A comprehensive review of scientific literature reveals a notable absence of specific experimental or computational studies on the frontier molecular orbital (FMO) analysis and electrostatic potential surface (ESP) mapping of this compound. While computational chemistry is a powerful tool for investigating the electronic properties of novel compounds, it appears that this specific molecule has not yet been the subject of such detailed theoretical investigation in published literature.
In general, Frontier Molecular Orbital (FMO) theory is a critical method used in computational chemistry to understand and predict the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.
Electrostatic Potential Surface (ESP) mapping is another vital computational tool that illustrates the charge distribution within a molecule. It allows for the visualization of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This information is invaluable for predicting how a molecule will interact with other molecules, including potential reaction sites for electrophilic and nucleophilic attacks.
Although no direct data exists for this compound, studies on structurally related molecules, such as other substituted aminobenzonitriles and nitrobenzonitrile derivatives, have utilized these computational methods. For instance, a study on 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, which also contains amino, nitro, and nitrile functional groups, employed FMO and MEP analysis to investigate its reactivity and electronic characteristics. researchgate.netnih.gov Such studies demonstrate the utility of these theoretical tools in characterizing complex organic molecules.
Without specific computational studies on this compound, it is not possible to provide detailed research findings, including data tables of HOMO-LUMO energies or a specific analysis of its electrostatic potential surface. The generation of such data would require dedicated quantum chemical calculations, which are beyond the scope of this review.
Molecular Recognition and Supramolecular Chemistry of 2 Cyclohexylamino 5 Nitrobenzonitrile Analogues
DNA Binding and Minor Groove Interactions
To address this section, studies would need to have been conducted that investigate the interaction of 2-(Cyclohexylamino)-5-nitrobenzonitrile with DNA.
Sequence-Specific Recognition, Particularly G·C Base Pair Selectivity
Information for this subsection would require experiments such as DNase I footprinting or affinity cleavage assays with various DNA sequences. These studies would reveal whether the compound has a preference for certain base pairs, such as G·C, over others (A·T). Currently, no such data for this compound has been published.
Biophysical Characterization of Binding Affinity and Selectivity
A thorough biophysical characterization is essential to understand the nature of the interaction. Techniques that would provide the necessary data include:
Biosensor-SPR (Surface Plasmon Resonance): This would yield kinetic data, including association (k_a) and dissociation (k_d) rate constants, from which the binding affinity (K_D) can be calculated.
Fluorescence Spectroscopy: Changes in the fluorescence of the compound upon binding to DNA can be used to determine binding constants and probe the binding environment.
DNA Thermal Melting (Tm): An increase in the melting temperature of DNA in the presence of the compound would indicate binding and stabilization of the double helix. The magnitude of the change can be related to binding affinity.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can detect conformational changes in DNA upon ligand binding, providing insights into the binding mode (e.g., minor groove binding versus intercalation).
Without experimental results from these techniques for this compound, a data-driven analysis is not possible.
Analysis of Binding Stoichiometry and Equilibrium Constants
This subsection would necessitate data from methods like isothermal titration calorimetry (ITC) or Job's plot analysis using spectroscopic methods. These experiments determine the ratio in which the compound binds to DNA (e.g., 1:1, 2:1) and provide thermodynamic parameters of the interaction, including the equilibrium association constant (K_a). Such data is not available for the specified compound.
Design Principles for High-Affinity Molecular Recognition Agents
This section would build upon the experimental data from the previous sections to derive principles for designing more effective DNA-binding agents based on the benzonitrile (B105546) scaffold.
Structure-Activity Relationships (SAR) in Benzonitrile-Derived Binders
To establish SAR, a series of analogues of this compound would need to be synthesized and tested for their DNA binding properties. By systematically modifying different parts of the molecule (e.g., the cyclohexyl group, the nitro substituent), researchers could correlate specific structural features with changes in binding affinity and selectivity. This information is fundamental for rational drug design but is currently absent from the literature.
Rational Design Based on Intermolecular Forces and Topographical Fit
This subsection would involve a discussion of the specific intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) that would govern the binding of this compound to the DNA minor groove. Molecular modeling and computational studies could provide insights into the optimal topographical fit of the molecule within the groove. However, without initial experimental data to validate these models, such a discussion would be purely speculative.
Fundamental Intermolecular Interactions Driving Recognition
Electrostatic and Van der Waals Contributions to Binding
Quantitative information on the electrostatic and van der Waals contributions to the binding of this compound analogues requires detailed computational chemistry studies, such as molecular dynamics simulations with free energy calculations (e.g., MM/PBSA or FEP). These studies would allow for the decomposition of the total binding free energy into its various components, providing insight into the relative importance of electrostatic interactions (arising from charge-charge, charge-dipole, and dipole-dipole interactions) and van der Waals forces (arising from induced dipoles and dispersion forces) in the molecular recognition process. Without such studies, a data-driven discussion on this topic is not possible.
Potential Academic Applications and Future Research Directions
Development of Chemical Probes for Advanced Biological Investigations
The structure of 2-(cyclohexylamino)-5-nitrobenzonitrile makes it an intriguing candidate for the development of sophisticated chemical probes designed to investigate complex biological systems.
Utility in Probing DNA Structure, Dynamics, and Function
The planar, electron-deficient nitrobenzonitrile moiety suggests a potential for interaction with the stacked base pairs of DNA. Molecules with such characteristics are often explored as intercalating or groove-binding agents. Future research could focus on synthesizing fluorescently tagged derivatives of this compound to visualize DNA in living cells or to report on changes in its conformation in real-time. The bulky cyclohexylamino group could also play a crucial role in dictating the specificity and mode of binding to the DNA helix, a factor that could be systematically modified to tune its interaction.
Application in Understanding Protein-Nucleic Acid Recognition Mechanisms
The recognition of specific nucleic acid sequences by proteins is fundamental to many cellular processes. nih.gov Chemical probes that can modulate or report on these interactions are invaluable research tools. The functional groups on this compound, including the nitro group and the secondary amine, offer sites for potential hydrogen bonding with amino acid residues in proteins or with the bases of nucleic acids. nih.gov Future studies could investigate whether this compound or its analogs can selectively bind to the interface of protein-DNA complexes, potentially inhibiting or stabilizing them. Such investigations would provide insights into the molecular forces that govern these critical biological recognition events.
Explorations in Advanced Materials Science and Photophysics
The photophysical properties inherent to molecules containing nitro groups open up avenues for their use in materials science. researchgate.net Although nitro compounds are often associated with fluorescence quenching, many nitro-containing chromophores have been shown to exhibit unique and useful emissive properties. researchgate.net
Potential for Integration into Optoelectronic Devices
The this compound structure contains an electron-donating amino group and an electron-withdrawing nitrobenzonitrile system. This "push-pull" or donor-π-acceptor architecture is a common motif in molecules designed for optoelectronic applications. Such compounds can exhibit significant changes in their dipole moment upon photoexcitation, a property useful in nonlinear optics and for the development of organic light-emitting diodes (OLEDs). Future work could involve characterizing the charge-transfer properties of this molecule and incorporating it into thin-film devices to assess its performance.
Investigation of Luminescent and Chromophoric Properties
A systematic investigation into the luminescent and chromophoric properties of this compound is a critical first step for its application in materials science. The nitro group's strong electron-withdrawing nature can significantly influence the molecule's absorption and emission spectra. researchgate.net Research would focus on measuring its quantum yield, excited-state lifetime, and solvatochromism (how its color changes with solvent polarity). Understanding these fundamental photophysical parameters would provide the necessary insights to strategically design and functionalize the molecule for use as a dye, sensor, or component in advanced optical materials. researchgate.net
Innovations in Synthetic Methodologies and Reaction Discovery
While the synthesis of related compounds like 2-amino-5-nitrobenzonitrile (B98050) has been documented, exploring novel and more efficient synthetic routes to this compound and its derivatives is a valuable research direction. google.com Methodologies that allow for the late-stage functionalization of the aromatic ring or modification of the cyclohexyl group would enable the rapid generation of a library of related compounds. These new molecules could then be screened for the applications mentioned above, accelerating the discovery of new chemical probes and materials. Developing greener and more atom-economical synthetic pathways would also be a significant contribution to sustainable chemistry.
Chemo-, Regio-, and Stereoselective Transformations
The presence of multiple reactive sites—the secondary amine, the aromatic ring activated by the nitro group, and the nitrile group—opens avenues for selective chemical modifications. Future research could systematically explore transformations that target one functional group while leaving the others intact (chemoselectivity), direct reactions to a specific position on the aromatic ring (regioselectivity), and control the three-dimensional arrangement of atoms in the products (stereoselectivity).
For instance, the nitro group could be selectively reduced to an amine, which could then undergo a plethora of subsequent reactions. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring is susceptible to nucleophilic aromatic substitution, with the nitro group directing incoming nucleophiles. The stereochemistry of the cyclohexyl group could also influence the outcomes of reactions, potentially enabling diastereoselective transformations. A systematic study of these selective transformations would be invaluable for unlocking the synthetic potential of this molecule.
Continuous Flow Chemistry and Microreactor Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. mdpi.comijprajournal.comresearchgate.net The synthesis of this compound itself, or its subsequent transformations, could be adapted for flow processes.
Reactions involving highly reactive or unstable intermediates, which can be challenging in batch, are often more manageable in a continuous flow setup. pharmtech.com For example, nitration or diazotization reactions, if part of a synthetic route involving this compound's precursors or derivatives, could be performed more safely and efficiently in a microreactor. Future research could focus on developing a continuous flow synthesis of this compound, potentially leading to a more efficient and scalable production method.
Interdisciplinary Research Synergies
The potential applications of this compound extend beyond traditional organic synthesis, touching upon emerging interdisciplinary fields.
Interface with Nanoscience and Nanobiotechnology
The structural motifs within this compound could be of interest in the fields of nanoscience and nanobiotechnology. The aromatic core and functional groups could allow it to act as a ligand for metal nanoparticles or as a component in self-assembled monolayers on various surfaces. Its potential biological activity, which is yet to be explored, could make it a candidate for conjugation to nanomaterials for applications in drug delivery or bio-imaging. Research in this area would involve synthesizing derivatives of the compound that can be readily attached to nanostructures and evaluating the properties of the resulting hybrid materials.
Leveraging Machine Learning and Artificial Intelligence for Compound Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new compounds with desired characteristics. nih.govrsc.orgnih.gov While specific ML models for this compound are not available, this compound could be included in large datasets used to train such models.
Future research could involve using ML algorithms to predict various properties of this compound and its derivatives, such as their reactivity, solubility, or potential biological activity. arxiv.org AI could also be employed to design novel synthetic routes or to propose new molecules based on the this compound scaffold for specific applications.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-(Cyclohexylamino)-5-nitrobenzonitrile?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the cyclohexylamino group (δ ~1.2–2.5 ppm for cyclohexyl protons) and nitro/cyano functionalities.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254–300 nm) to assess purity (>95%) and monitor byproducts.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS can verify the molecular ion peak (expected m/z for CHNO: 274.28).
- X-ray Crystallography : For definitive structural confirmation, grow single crystals in polar aprotic solvents (e.g., DMSO) and analyze diffraction patterns .
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
- Methodological Answer :
- Stepwise Nitration and Substitution : Start with 2-chloro-5-nitrobenzonitrile; react with cyclohexylamine under controlled heating (80–100°C) in anhydrous DMF to avoid hydrolysis.
- Catalytic Optimization : Use a base (e.g., KCO) to deprotonate the amine and enhance nucleophilic substitution efficiency.
- Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution) to isolate the target compound from unreacted starting materials or di-substituted byproducts .
Advanced Research Questions
Q. What experimental approaches are used to investigate the biotransformation pathways of this compound in hepatic microsomal models?
- Methodological Answer :
- In Vitro Microsomal Incubation : Incubate the compound with rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C for 0–120 minutes. Terminate reactions with ice-cold acetonitrile.
- LC-MS/MS Analysis : Use a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate metabolites. Monitor nitro-to-amine reduction (mass shift: –45 Da) and cyclohexyl group oxidation (e.g., hydroxylation, +16 Da).
- Enzyme Inhibition Studies : Co-incubate with nitroreductase inhibitors (e.g., dicoumarol) to confirm enzymatic specificity .
Q. How can the Combination Index (CI) method be applied to assess synergistic interactions between this compound and other therapeutic agents?
- Methodological Answer :
- Dose-Effect Modeling : Use the median-effect equation (Chou-Talalay method) to calculate CI values for drug combinations. For example, combine the compound with a DNA-targeting agent (e.g., doxorubicin) at fixed ratios (e.g., 1:1, 1:2).
- Software Simulation : Input dose-response data into CompuSyn® to generate CI plots. CI < 1 indicates synergism; CI > 1 suggests antagonism.
- Validation : Confirm synergy via isobologram analysis and apoptosis assays (e.g., Annexin V staining) .
Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes, such as nitroreductases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into the active site of nitroreductase (PDB ID: 1YAH). Parameterize the nitro group’s partial charges using density functional theory (DFT).
- Binding Energy Calculation : Estimate ΔG values (kcal/mol) from docking poses. Compare with known substrates (e.g., metronidazole) to assess competitiveness.
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to evaluate complex stability and hydrogen-bond interactions with catalytic residues (e.g., Tyr-114) .
Q. How do structural modifications to the cyclohexylamino and nitro groups influence the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Nitro Group Replacement : Synthesize analogs with electron-withdrawing groups (e.g., –CF) or bioisosteres (e.g., –SONH) to modulate redox potential and metabolic stability.
- Cyclohexylamino Substitution : Replace cyclohexyl with smaller (e.g., cyclopentyl) or polar (e.g., piperazinyl) groups. Test solubility (logP via shake-flask method) and cytotoxicity (MTT assay in HepG2 cells).
- SAR Analysis : Corrogate activity data (IC) with substituent Hammett constants (σ) to identify electronic trends .
Q. What methodologies are recommended for resolving contradictions in toxicity data between this compound and its metabolites?
- Methodological Answer :
- Metabolite Isolation : Purify major metabolites (e.g., amine derivative) via preparative HPLC. Confirm structures via HR-MS and -NMR.
- Comparative Toxicity Assays : Test parent compound and metabolites in parallel using in vitro models (e.g., Ames test for mutagenicity; zebrafish embryos for acute toxicity).
- Mechanistic Studies : Perform ROS assays (DCFH-DA probe) to determine if toxicity arises from oxidative stress. Cross-validate with transcriptomics (RNA-seq) to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
